1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
- 1-(3-Methylphenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Uniqueness
1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H15N3S |
---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-4-2-6-13(8-11)17-14(18)16-10-12-5-3-7-15-9-12/h2-9H,10H2,1H3,(H2,16,17,18) |
InChI Key |
VZELRMTXBHSMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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